Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to N-Isopropyl-2-methyl-6-nitroaniline: A Scaffold for Exploration in Medicinal Chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
From the desk of: A Senior Application Scientist
Abstract
The nitroaniline framework is a recognized "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and targeted enzyme inhibition.[1][2] This is largely due to the unique electronic properties conferred by the nitro and amino groups, which can facilitate diverse molecular interactions and, in some cases, enable bioreductive activation in hypoxic environments like solid tumors.[2] This guide focuses on N-Isopropyl-2-methyl-6-nitroaniline , a sparsely explored derivative, and posits its potential as a valuable starting point for novel therapeutic agent discovery. While direct biological data for this specific compound is limited, this document provides a comprehensive framework for its investigation. We will synthesize the rationale for its exploration based on established structure-activity relationships (SAR) of analogous compounds, provide detailed protocols for its synthesis and biological evaluation, and offer guidance on data interpretation. This guide is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic potential of this promising chemical entity.
Compound Profile: Synthesis and Characterization
The rational exploration of any new chemical entity begins with its reliable synthesis and rigorous characterization. The structural features of N-Isopropyl-2-methyl-6-nitroaniline—a sterically hindered ortho-substituted aniline—require a carefully planned synthetic route.
Physicochemical and Spectroscopic Properties
A summary of the key properties of the target compound is presented below. Experimental data should be acquired for each synthesized batch to confirm identity and purity.
| Property | Value / Description | Source |
| IUPAC Name | N-isopropyl-2-methyl-6-nitroaniline | - |
| CAS Number | 180207-82-3 | [3] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | - |
| Molecular Weight | 194.23 g/mol | - |
| Appearance | Orange-yellow crystalline solid (predicted) | [4] |
| Solubility | Predicted to have low aqueous solubility | [4][5] |
| LogP (Predicted) | 2.9 - 3.2 (Increased lipophilicity from isopropyl group) | - |
Proposed Synthesis Workflow
The synthesis of N-Isopropyl-2-methyl-6-nitroaniline can be efficiently achieved via a two-stage process starting from commercially available 2-methylaniline (o-toluidine). This process involves a regioselective nitration followed by N-alkylation.
// Nodes
Start [label="2-Methylaniline\n(o-Toluidine)"];
Step1 [label="Step 1: Acetylation &\nRegioselective Nitration", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Intermediate [label="2-Methyl-6-nitroaniline"];
Step2 [label="Step 2: Reductive Amination\n(N-Isopropylation)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Product [label="N-Isopropyl-2-methyl-6-nitroaniline", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
Start -> Step1 [label=" Acetic Anhydride,\nHNO₃/H₂SO₄,\nHCl (hydrolysis)"];
Step1 -> Intermediate;
Intermediate -> Step2 [label=" Acetone,\nNaBH(OAc)₃"];
Step2 -> Product;
}
Synthesis workflow for N-Isopropyl-2-methyl-6-nitroaniline.
Protocol 1.1: Synthesis of 2-Methyl-6-nitroaniline (Intermediate)
Rationale: Direct nitration of 2-methylaniline yields a mixture of isomers. To achieve regioselectivity for the 6-position, the amino group is first protected as an acetamide, which directs the nitration primarily to the ortho and para positions. The steric bulk of the methyl group favors nitration at the less hindered 6-position (ortho to the amine). Subsequent hydrolysis removes the protecting group.[6][7]
Materials:
-
2-methylaniline (o-toluidine)
-
Acetic anhydride
-
70% Nitric acid
-
Concentrated Sulfuric acid
-
Concentrated Hydrochloric acid
-
Ice, Deionized water
-
Sodium hydroxide (10% aqueous solution)
Procedure:
-
Acetylation: Slowly add 2-methylaniline (0.5 mol) to acetic anhydride (325 mL) with constant stirring. Cool the reaction to 12-13 °C in an ice-salt bath.[6]
-
Nitration: Slowly add 70% nitric acid (63 mL) dropwise, maintaining the temperature between 10-12 °C. This step is highly exothermic and requires careful temperature control to prevent side reactions.[6]
-
Precipitation: After the addition is complete, pour the reaction mixture into 1.5 L of ice water. The acetylated and nitrated intermediate will precipitate.[6]
-
Collection: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Hydrolysis: Transfer the wet solid to a flask containing concentrated hydrochloric acid (150 mL). Heat the mixture to 100 °C for 1 hour to remove the acetyl group.[6]
-
Isolation: Cool the reaction to room temperature and add 150 mL of water. A solid will precipitate. Filter and dry the filter cake to obtain 2-methyl-6-nitroaniline as an orange solid.[6] The reported yield is approximately 82%.[6]
Protocol 1.2: Synthesis of N-Isopropyl-2-methyl-6-nitroaniline (Final Product)
Rationale: Reductive amination is a robust and high-yield method for N-alkylation. It involves the reaction of the primary amine with a ketone (acetone) to form an intermediate imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to yield the secondary amine. This method avoids the over-alkylation often seen with alkyl halides.
Materials:
-
2-Methyl-6-nitroaniline
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve 2-methyl-6-nitroaniline (10 mmol) in DCE (50 mL) in a round-bottom flask.
-
Imine Formation: Add acetone (15 mmol, 1.5 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (15 mmol, 1.5 equivalents) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final product.
Protocol 1.3: Purity and Structural Characterization
Rationale: Unambiguous confirmation of the final product's structure and purity is critical before any biological testing. A combination of chromatographic and spectroscopic methods should be employed.
-
HPLC Analysis: Use a High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector to determine purity.[8] A gradient method with water and acetonitrile (both containing 0.1% formic acid) is typically effective. Purity should exceed 95% for biological assays.
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition.
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure. The presence of signals corresponding to the isopropyl group (a septet and two doublets) and the aromatic protons will be key indicators of a successful synthesis.
Rationale for Medicinal Chemistry Exploration
The therapeutic potential of N-Isopropyl-2-methyl-6-nitroaniline can be hypothesized based on the known structure-activity relationships of the broader nitroaniline class.[9]
// Core Scaffold
Core [label="N-Isopropyl-2-methyl-6-nitroaniline", pos="0,0!", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Functional Groups & Their Effects
Nitro [label="6-Nitro Group\n- Electron Withdrawing\n- H-Bond Acceptor\n- Bioreduction Potential", pos="-3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Methyl [label="2-Methyl Group\n- Steric Influence\n- Modulates Conformation\n- Increases Lipophilicity", pos="3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Isopropyl [label="N-Isopropyl Group\n- Enhances Lipophilicity\n- Hydrophobic Interactions\n- Improves Membrane Permeability", pos="0,-2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Core -> Nitro [color="#5F6368"];
Core -> Methyl [color="#5F6368"];
Core -> Isopropyl [color="#5F6368"];
}
Key structural features and their potential SAR contributions.
-
The Nitroaniline Core: This scaffold is a known pharmacophore. The intramolecular hydrogen bond often formed between the ortho-nitro and amino groups can planarize the system, influencing how it fits into a target's binding pocket.[10]
-
The N-Isopropyl Group: Compared to a simple N-H or N-methyl group, the isopropyl substituent significantly increases lipophilicity. This can enhance cell membrane permeability and promote hydrophobic interactions with target proteins. This modification has been shown to modulate potency in other inhibitor classes.[11]
-
The 2-Methyl Group: The ortho-methyl group provides steric bulk, which can enforce a specific conformation (torsion angle) of the N-isopropyl group relative to the aromatic ring. This conformational constraint can be critical for selective binding to a biological target.
-
Potential Therapeutic Targets:
-
Oncology: Many nitroaromatics exhibit anticancer activity, often through mechanisms like apoptosis induction or interference with key signaling pathways (e.g., MAPK, NF-κB).[1] The potential for bioreductive activation by nitroreductase enzymes in hypoxic tumors remains a compelling rationale.[2]
-
Infectious Diseases: Nitroaniline derivatives have shown promise as antimicrobial agents, making this a viable area for screening.[2]
-
Enzyme Inhibition: Specific nitroaniline-based molecules have been developed as potent and selective enzyme inhibitors. A notable example is a derivative of 5-(4-methylpiperazin-1-yl)-2-nitroaniline, which acts as a SIRT6 inhibitor with an IC₅₀ of 4.93 µM, showing potential for treating type 2 diabetes.[12][13] Another related compound, 7-nitroindazole (derived from 2-methyl-6-nitroaniline), is a selective inhibitor of neuronal nitric oxide synthase (nNOS).[14]
Protocols for Biological Evaluation
The following protocols provide standardized methods for an initial assessment of the biological activity of N-Isopropyl-2-methyl-6-nitroaniline.
Protocol 3.1: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[1] It is a standard, high-throughput preliminary screen for assessing the cytotoxic potential of a compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N-Isopropyl-2-methyl-6-nitroaniline (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates, multichannel pipette, plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 3.2: Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
N-Isopropyl-2-methyl-6-nitroaniline (stock solution in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microplates
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in MHB directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with antibiotic), a negative control (broth only), and a growth control (bacteria with broth and DMSO).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Data Presentation and Interpretation
Quantitative data from biological assays should be summarized in clear, structured tables to facilitate comparison and analysis.
Example Data Tables
The tables below illustrate how to present results, using representative data from the broader nitroaniline class for demonstration purposes.[2]
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Compound |
Cell Line |
IC₅₀ (µM) |
| N-Isopropyl-2-methyl-6-nitroaniline |
HCT116 (Colon) |
Experimental Value |
| N-Isopropyl-2-methyl-6-nitroaniline |
MCF-7 (Breast) |
Experimental Value |
| N-Isopropyl-2-methyl-6-nitroaniline |
A549 (Lung) |
Experimental Value |
| Doxorubicin (Control) |
HCT116 |
0.8 |
| Doxorubicin (Control) | MCF-7 | 1.2 |
Table 2: Hypothetical Antimicrobial Activity Data
| Compound |
S. aureus MIC (µg/mL) |
E. coli MIC (µg/mL) |
| N-Isopropyl-2-methyl-6-nitroaniline |
Experimental Value |
Experimental Value |
| Ciprofloxacin (Control) | 1 | 0.5 |
Mechanistic Pathway Visualization
Nitroaniline derivatives often exert their anticancer effects by inducing apoptosis. The diagram below illustrates a generalized apoptosis pathway, highlighting potential intervention points for a novel compound.[1]
// Nodes
Compound [label="Nitroaniline Derivative\n(e.g., N-Isopropyl-2-methyl-6-nitroaniline)", fillcolor="#FBBC05", fontcolor="#202124"];
Stress [label="Cellular Stress"];
Bcl2 [label="Anti-apoptotic\nBcl-2 family (Inhibited)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Bax [label="Pro-apoptotic\nBax/Bak family (Activated)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Mito [label="Mitochondrial\nMembrane Depolarization"];
CytoC [label="Cytochrome c\nRelease"];
Apaf [label="Apoptosome Formation\n(Apaf-1, Caspase-9)"];
Casp3 [label="Caspase-3 Activation\n(Executioner Caspase)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Compound -> Bcl2 [label="Inhibits"];
Compound -> Bax [label="Activates"];
Stress -> Bax;
Bcl2 -> Mito [label="Blocks", style=dashed, arrowhead=tee];
Bax -> Mito [label="Promotes"];
Mito -> CytoC;
CytoC -> Apaf;
Apaf -> Casp3;
Casp3 -> Apoptosis;
}
Generalized apoptosis induction pathway potentially modulated by nitroaniline derivatives.
Conclusion and Future Directions
N-Isopropyl-2-methyl-6-nitroaniline represents an intriguing, synthetically accessible scaffold for medicinal chemistry campaigns. Based on the well-documented activities of related nitroaniline compounds, there is a strong rationale for investigating its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. The protocols detailed in this guide provide a clear roadmap for this initial exploration. Positive results from these primary screens should be followed by more advanced studies, including mechanism of action elucidation, lead optimization to improve potency and selectivity, and in silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-like properties.[15]
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Discovery of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline Derivatives as A New Class of SIRT6 Inhibitors. ResearchGate. [Link]
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Radzik, D. M., & Lunte, S. M. (1984). Determination of toxic azo dye metabolites in vitro by liquid chromatography/electrochemistry with a dual-electrode detector. [4-nitroaniline, 2-amino-5-nitrophenol, N-hydroxy-4-nitroaniline]. OSTI.GOV. [Link]
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NMAM METHOD 5033. (2016). Centers for Disease Control and Prevention. [Link]
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MACHINE LEARNING APPROACHES TO STUDY THE STRUCTURE-ACTIVITY RELATIONSHIPS OF LPXC INHIBITORS. EXCLI Journal. [Link]
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Chemical Properties of 2-Methyl-6-nitroaniline (CAS 570-24-1). Cheméo. [Link]
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Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. [Link]
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Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]
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Process for preparing nitroaniline derivatives. European Patent Office. [Link]
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Developing Structure-Activity Relationships for N-Nitrosamine Activity. PMC. [Link]
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Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. PubMed. [Link]
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Structure Activity Relationship Of Drugs. Sema. [Link]
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REVOLUTIONIZING ANTIMICROBIAL DRUG DISCOVERY. Semantic Scholar. [Link]
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2-Methyl-6-nitroaniline. Haz-Map. [Link]
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